Fluoruro de plomo(IV)

Descripción general

Descripción

Synthesis Analysis

The mechanochemical synthesis of lead-containing alkaline earth metal fluoride solid solutions, like MxPb1-xF2 (M = Ca, Sr, Ba), provides insight into the methods of producing Lead(IV) fluoride-related compounds. Through high-energy ball milling, promising results were achieved using metal acetates and ammonium fluoride as precursors, indicating a versatile approach to synthesizing lead fluoride compounds with desirable properties (Heise et al., 2018).

Molecular Structure Analysis

The molecular structure of Lead(IV) fluoride and its derivatives has been extensively studied, revealing complex coordination environments. For instance, the crystal structures of new lead(II) hexafluoroarsenates(V) were determined, showing the diverse coordination sphere around the lead centers, which includes direct connections to fluorine atoms from different arsenate ions (Tramšek et al., 2001).

Chemical Reactions and Properties

Lead(IV) fluoride participates in various chemical reactions, illustrating its reactivity and utility in synthesis. For example, aryl fluorides can be produced from the reaction of boron trifluoride with aryl-lead(IV) triacetates, demonstrating the potential of lead(IV) fluoride in organic synthesis (Meio & Pinhey, 1990).

Physical Properties Analysis

The physical properties of Lead(IV) fluoride, such as its optical characteristics, have been a subject of interest. It is a transparent insulator across a wide optical spectrum, from ultraviolet to middle infrared, with varying refractive indices. Its electronic insulator nature and the existence of different crystalline structures, including cubic fluorite and orthorhombic structures, are notable (Destro & Damiao, 1997).

Chemical Properties Analysis

The interaction between lead(II) and fluoride ions reveals the complex formation tendencies of lead fluoride compounds. Studies have shown that detectable amounts of Pb2+ transform into reaction products before the precipitation of lead fluoride starts, highlighting the intricate chemical behavior of lead in the presence of fluoride ions (Bottari & Ciavatta, 1965).

Aplicaciones Científicas De Investigación

- Aplicaciones: Se puede utilizar en plantas de tratamiento de agua para reducir los niveles de fluoruro por debajo del límite permisible de 1.5 mg/L {svg_1}.

Adsorbentes basados en polímeros

El fluoruro de plomo(IV) forma parte de la familia de adsorbentes basados en polipirrol. Estos compuestos han ganado atención por su simplicidad de síntesis y biocompatibilidad. Las aplicaciones específicas incluyen:

- Nanopartículas de PPy/magnéticas: Separación magnética de iones fluoruro utilizando nanopartículas a base de fluoruro de plomo(IV) {svg_2}.

Tecnología de membranas

Las membranas de polifluoruro de vinilideno (PVDF) impresas con plomo se han investigado para la purificación del agua. Aunque no se trata directamente de fluoruro de plomo(IV), esta tecnología demuestra el potencial de las membranas fluoradas para el tratamiento del agua {svg_3}.

Agricultura e irrigación de cultivos

El agua contaminada con fluoruro representa riesgos para los cultivos y la salud humana. Los materiales a base de fluoruro de plomo(IV) podrían desempeñar un papel en la reducción de la exposición al fluoruro durante la irrigación de cultivos. Por ejemplo, se sabe que la col rizada y el maíz acumulan fluoruro del agua de riego {svg_4}.

Desarrollo tecnológico y toma de decisiones

Los avances tecnológicos son cruciales para mejorar la recuperación y eliminación del fluoruro. Los responsables de la toma de decisiones deben crear vínculos sólidos para abordar eficazmente la contaminación por fluoruro {svg_5}.

Mecanismo De Acción

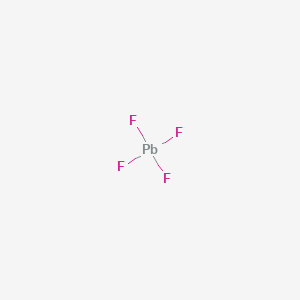

Lead(IV) fluoride, also known as lead tetrafluoride, is a compound with the formula PbF4

Target of Action

Fluoride ions are known to interact with several cations, including hydrogen and a wide variety of metals .

Mode of Action

Fluoride is known to induce apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Biochemical Pathways

Fluoride can affect various biochemical pathways. It is known to cause oxidative stress, organelle damage, and apoptosis in single cells

Pharmacokinetics

It’s known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone .

Result of Action

High concentrations of fluoride can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lead(IV) fluoride. For instance, fluoride contamination in water is a global issue, and its presence in high concentrations can lead to various health problems .

Safety and Hazards

Direcciones Futuras

Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

Propiedades

IUPAC Name |

tetrafluoroplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.Pb/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKGUAJYKXPDI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pb](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Pb | |

| Record name | lead tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999040 | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7783-59-7 | |

| Record name | Plumbane, tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(IV) fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)